Lead selenate
Description
Contextualization within Advanced Inorganic Materials and Environmental Geochemistry
Within the realm of advanced inorganic materials , lead selenate (B1209512) is recognized for its crystalline structure and chemical stability. It crystallizes in the monoclinic system, belonging to the space group P 1 2₁/n 1, with specific lattice parameters that define its atomic arrangement nih.govcrystallography.net. These crystallographic characteristics, along with its density and solubility profile, are crucial for understanding its potential applications and behavior in material science contexts. Lead selenate is characterized by its low solubility in water but solubility in concentrated acids wikipedia.orgchembk.comdrugfuture.comchemister.ru, a property that influences its synthesis and potential interactions.
In environmental geochemistry , this compound is of interest due to the presence of both lead and selenium in the environment. Lead is a well-known heavy metal pollutant, and selenium, while essential in trace amounts, can be toxic at higher concentrations mit.eduijms.infonih.govresearchgate.netresearchgate.netresearchgate.net. This compound can occur naturally as the mineral "kerstenite," although its precise identification and characterization have historically been subjects of discussion webmineral.comgeoscienceworld.org. Research also explores the interactions of lead and selenate ions with common environmental minerals, such as barite, to understand their mobility, sequestration, and fate in geological and aqueous systems acs.orgresearchgate.netresearchgate.netacs.org. The study of these interactions is vital for assessing the environmental impact of both lead and selenium pollution.
Overview of Historical and Contemporary Research Trajectories concerning Lead-Selenium Compounds
The scientific inquiry into lead-selenium compounds, including this compound, spans a considerable period. Historically, early mineralogical studies in the 19th and early 20th centuries described minerals containing lead and selenium, such as "kerstenite," with initial classifications sometimes being uncertain regarding whether they were selenites or selenates geoscienceworld.org. A significant advancement in understanding this compound came with the detailed crystallographic studies, such as the work by Effenberger and Pertlik in 1986, which elucidated its crystal structure and compared it to related compounds like strontium selenate and lead chromate (B82759) nih.govcrystallography.netcrystallography.netarizona.edu. The synthesis of this compound was first reported by Lenher and Kao in 1925 drugfuture.com.
Contemporary research continues to explore various facets of lead-selenium chemistry. This includes the synthesis of novel lead-selenium materials, such as lead-selenium composites, where lead selenide (B1212193) (PbSe) is combined with lead selenite (B80905) (PbSeO₃) to create materials with tunable properties researchgate.netscientific.net. Research also focuses on the synthesis of complex lead-selenite halides, providing insights into the broader coordination chemistry of lead with selenium oxyanions researchgate.netacs.orgresearchgate.netacs.orgcambridge.orgresearchgate.net. Furthermore, ongoing investigations in environmental science examine the behavior of selenate ions, including their interaction with lead and other metal ions on mineral surfaces, contributing to a deeper understanding of contaminant transport and remediation strategies acs.orgresearchgate.netresearchgate.netacs.org. The broader research landscape also includes studies on the biological effects of selenium and lead, highlighting their complex interplay in biological systems, though this article focuses on their material and geochemical properties ijms.infonih.govresearchgate.netnih.gov.
Structure
2D Structure
Properties
IUPAC Name |
lead(2+);selenate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H2O4Se.Pb/c1-5(2,3)4;/h(H2,1,2,3,4);/q;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKMXSWXQNCMWNG-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Se](=O)(=O)[O-].[Pb+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O4PbSe | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10883503 | |
| Record name | Selenic acid, lead(2+) salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7446-15-3 | |
| Record name | Lead selenate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007446153 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Selenic acid, lead(2+) salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Selenic acid, lead(2+) salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lead selenate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.363 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LEAD SELENATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61521P1U0Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Properties of Lead Selenate
Lead selenate (B1209512) is an inorganic salt with distinct physical and crystallographic characteristics that are of interest in material science and geochemistry.
Table 1: Physicochemical and Crystallographic
| Property | Value | Source Index |
| Molecular Formula | PbSeO₄ | wikipedia.orgdrugfuture.comchemister.ru |
| Molar Mass | 350.16 g/mol | wikipedia.orgdrugfuture.comchemister.ru |
| Appearance | Transparent solid, Colorless rhombic crystals | wikipedia.orgchemister.ru |
| Density | 6.37 g/cm³ | wikipedia.orgdrugfuture.comchemister.ru |
| Solubility in Water | Poorly soluble (approx. 130 mg/l at 25 °C) | wikipedia.orgdrugfuture.comchemister.ru |
| Solubility in Acids | Soluble in concentrated acids | wikipedia.orgchembk.comdrugfuture.comchemister.ru |
| Crystal System | Monoclinic | nih.govcrystallography.net |
| Space Group | P 1 2₁/n 1 | nih.govcrystallography.net |
| Lattice Parameter 'a' | 7.154 Å | nih.govcrystallography.net |
| Lattice Parameter 'b' | 7.407 Å | nih.govcrystallography.net |
| Lattice Parameter 'c' | 6.954 Å | nih.govcrystallography.net |
| Lattice Angle 'β' | 103.14° | nih.govcrystallography.net |
Synthesis and Occurrence
Lead selenate (B1209512) can be synthesized through several chemical routes, often involving the reaction of lead salts with selenate compounds.
One method involves the precipitation reaction between soluble lead(II) ions and selenate ions in an aqueous solution: Pb²⁺ (aq) + SeO₄²⁻ (aq) → PbSeO₄ (s)↓ wikipedia.org
Historically, it has been prepared by reacting lead nitrate (B79036) with sodium selenate drugfuture.com. Another synthetic approach involves the oxidation of lead selenide (B1212193) (PbSe) precursors in an oxygen atmosphere under controlled solid-phase conditions researchgate.net. Lead selenate is also described as a component in more complex inorganic structures, such as lead-selenium composites researchgate.netscientific.net.
In terms of natural occurrence, this compound is associated with the mineral "kerstenite," though the precise identification and classification of kerstenite have seen historical debate, with some sources suggesting it may indeed be this compound webmineral.comgeoscienceworld.org. The study of natural selenites and selenates has been a subject of mineralogical research for over a century, with lead-containing selenium oxysalts being relatively rare geoscienceworld.org.
Research Trajectories and Applications
Biomineralization Pathways for this compound and Lead Selenide Formation
Simultaneous Removal of Lead and Selenium via Biomineralization
Biomineralization, the biologically mediated formation of mineral phases, offers a promising avenue for the simultaneous removal of toxic heavy metals and metalloids from contaminated environments. In the context of lead and selenium contamination, microbial processes can lead to the formation of insoluble lead selenide (PbSe) precipitates, effectively immobilizing both pollutants. This approach leverages the metabolic capabilities of specific microorganisms, often found in anaerobic environments such as granular sludge, to transform soluble selenium oxyanions (like selenate and selenite) and lead ions into stable mineral forms.
Mechanism of Biomineralization for Lead and Selenium Removal
The process typically involves anaerobic microorganisms that can respire selenium oxyanions, reducing them to elemental selenium (Se⁰) or selenide (Se²⁻). In the presence of lead ions (Pb²⁺), these reduced selenium species can then react to form lead selenide (PbSe). Research has demonstrated that anaerobic granular sludge, a complex consortium of microorganisms, is particularly effective in facilitating this simultaneous removal researchgate.netnih.gov.
The microbial community within the sludge can be enriched to enhance its capacity for selenium reduction. During anaerobic respiration, microorganisms utilize selenium oxyanions, such as selenate (SeO₄²⁻) and selenite (SeO₃²⁻), as terminal electron acceptors. This reduction process yields elemental selenium (Se⁰) and/or selenide (Se²⁻) nih.gov. Concurrently, lead ions present in the wastewater can be biosorbed onto the microbial biomass or react directly with the biologically produced selenide. The interaction between Pb²⁺ and Se²⁻ leads to the precipitation of insoluble lead selenide (PbSe), thereby sequestering both elements from the aqueous phase researchgate.netnih.gov.
In addition to PbSe formation, other lead-containing biominerals, such as lead oxide (PbO) and lead carbonate (PbCO₃), can also be formed, particularly when selenium is absent or when biosorption plays a dominant role in lead immobilization researchgate.netresearchgate.net. The specific composition of the biomineral precipitates is influenced by the microbial community, the redox conditions, and the relative concentrations of lead and selenium species researchgate.netnih.gov.
Detailed Research Findings
Studies investigating the simultaneous removal of lead and selenium via biomineralization using anaerobic granular sludge have reported significant removal efficiencies. In one such study, initial lead (Pb(II)) concentrations of 50 mg/L were effectively removed. In the absence of selenium, the removal efficiency for Pb(II) was approximately 94%, with lead primarily deposited as lead oxide and lead carbonate on the biomass researchgate.netnih.govresearchgate.net.
The presence of selenium oxyanions, specifically selenate and selenite, influenced lead removal efficiency. When selenate was present, lead removal efficiency decreased slightly to 90%, and with selenite, it was recorded at 86%. This reduction is attributed to the competition for biosorption sites on the microbial biomass researchgate.netnih.govresearchgate.net.
Crucially, the presence of lead ions enhanced the removal of selenium oxyanions. For selenate, the removal efficiency increased from 85% (in the absence of lead) to 90% when Pb(II) was present researchgate.netnih.gov. This synergistic effect highlights the efficacy of biomineralization for co-contaminant removal. The bioreduction of selenium oxyanions, coupled with the reaction of the resulting selenide with lead ions, leads to the formation of lead selenide (PbSe) nanoparticles. Characterization techniques such as X-ray Diffraction (XRD) and X-ray Photoelectron Spectroscopy (XPS) have confirmed the immobilization of lead in the form of PbSe, PbO, and PbCO₃ within the microbial biomass researchgate.netnih.govresearchgate.net. The size of the PbSe nanoparticles formed has been reported to range between 14 and 20 nm, depending on the Pb:Se molar concentration researchgate.net.
Data Table: Simultaneous Removal of Lead and Selenium via Biomineralization
The following table summarizes key findings regarding the removal efficiencies of lead and selenium under different conditions using anaerobic granular sludge.
| Condition | Initial Pb(II) Concentration (mg/L) | Pb Removal Efficiency (%) | Se Species | Se Removal Efficiency (%) | Primary Biomineral Product(s) | Citation(s) |
| Pb(II) only | 50 | 94 | N/A | N/A | PbO, PbCO₃ | researchgate.netnih.govresearchgate.net |
| Pb(II) + Selenate | 50 | 90 | Selenate | 90 | PbSe | researchgate.netnih.govresearchgate.net |
| Pb(II) + Selenite | 50 | 86 | Selenite | Not specified | PbSe | researchgate.netnih.govresearchgate.net |
| Selenate only (Pb absent) | N/A | N/A | Selenate | 85 | Elemental Se | researchgate.netnih.gov |
Single Crystal X-ray Diffraction Analysis
Single crystal X-ray diffraction (SCXRD) is a fundamental technique for determining the precise arrangement of atoms within a crystal lattice. For this compound and its analogues, SCXRD has provided critical insights into their structural characteristics.
Determination of Crystal System, Space Group, and Unit Cell Parameters
This compound (PbSeO₄) crystallizes in the orthorhombic crystal system, with the space group Pnma researchgate.netnih.govresearchgate.netarizona.eduscispace.compageplace.dedokumen.pub. The unit cell parameters for PbSeO₄ have been reported as approximately:
a = 7.29 Å
b = 7.60 Å
c = 6.90 Å
β = 102.91° (Note: Some sources indicate orthorhombic Pnma, which does not have a beta angle, suggesting a potential discrepancy or reference to a related structure. However, multiple sources confirm Pnma for PbSeO₄ and related monazite-type structures) researchgate.netnih.govresearchgate.netarizona.eduscispace.compageplace.dedokumen.pub.
In contrast, Guangyuanite, a lead selenite oxychloride with the ideal formula Pb₃Cl₃(SeO₃)(OH), crystallizes in the orthorhombic system with space group Pnma arizona.eduresearchgate.netresearchgate.netcambridge.org. Its unit cell parameters are:
a = 11.0003(5) Å
b = 10.6460(5) Å
c = 7.7902 Å
V = 912.31(6) ų
Z = 4 arizona.eduresearchgate.netresearchgate.netcambridge.org.
Other lead selenite halides, such as Pb₃(SeO₃)₂Br₂ and Pb₃(SeO₃)₂I₂, are also isotypic and crystallize in an orthorhombic system with space group Pnma researchgate.net. Molybdomenite (PbSeO₃) crystallizes in the monoclinic system with space group P2₁/c, exhibiting unit cell parameters:
a = 9.154(8) Å
b = 8.071(6) Å
c = 8.780(7) Å
β = 103.15(8)°
V = 631.6(6) ų researchgate.net.
Lead(II) and Selenate/Selenite Coordination Environments
The coordination environment of lead(II) ions (Pb²⁺) in this compound and related compounds is significantly influenced by the stereochemically active 6s² lone electron pair of Pb²⁺, leading to often distorted and asymmetric coordination polyhedra arizona.educambridge.orgspbu.ru.
For Guangyuanite (Pb₃Cl₃(SeO₃)(OH)), two distinct Pb cations, Pb1 and Pb2, are present arizona.educambridge.org. Pb1 is coordinated by eight anions, comprising four oxygen atoms and four chlorine atoms ([Pb1O₄Cl₄] polyhedron) arizona.educambridge.org. Pb2, however, is coordinated by only six anions (three oxygen and three chlorine atoms, [Pb2O₃Cl₃] polyhedron) arizona.educambridge.org. This latter coordination is described as markedly lopsided, a characteristic feature of Pb²⁺ with its active lone pair arizona.educambridge.org. The selenate/selenite group in Guangyuanite is a [Se⁴⁺O₃] trigonal pyramid arizona.educambridge.org.
In the lead selenite halides Pb₃(SeO₃)₂X₂ (X = Br, I), lead atoms are coordinated by oxygen and halogen atoms, forming distorted polyhedra that create a three-dimensional framework researchgate.net. The Se⁴⁺ cation forms a typical [Se⁴⁺O₃] trigonal pyramid researchgate.net.
Structural Characterization of Lead Selenite Oxychlorides (e.g., Guangyuanite)
Guangyuanite (Pb₃Cl₃(SeO₃)(OH)) serves as a prime example of a lead selenite oxychloride arizona.eduresearchgate.netcambridge.org. It is isotypic with synthetic Pb₃Br₃(SeO₃)(OH) researchgate.netcambridge.org. Its crystal structure is characterized by layers of edge-sharing [Pb1O₄Cl₄] polyhedra, which are oriented parallel to the (100) plane arizona.educambridge.org. These layers are interconnected through shared polyhedral corners (Cl atoms) and also incorporate [Pb2O₃Cl₃] and [Se⁴⁺O₃] groups arizona.educambridge.org. Guangyuanite is one of several known lead chloride selenite minerals and is structurally related to orlandiite (Pb₃Cl₄(SeO₃)·H₂O) researchgate.netcambridge.org. The presence of both chloride and selenite anions, along with lead cations, defines its unique structural architecture.
Structural Effects of Selenate/Selenite Doping and Substitution in Host Lattices
The incorporation of selenate (SeO₄²⁻) or selenite (SeO₃²⁻) ions into host crystal lattices can significantly alter their structural integrity and properties. While direct doping studies of this compound by other anions are less detailed in the provided snippets, general principles of doping and substitution in related inorganic compounds can be inferred.
Energetically Favored Doping Sites
The energetically favored sites for doping or substitution are dictated by factors such as local charge balance, steric hindrance, and the preference of the host lattice to accommodate foreign ions in specific crystallographic positions. Dopant ions will tend to occupy sites that minimize the strain on the lattice and maintain charge neutrality. In lead-containing structures, where Pb²⁺ ions often exhibit flexible coordination geometries due to their lone pair, substitution might occur at lead sites or interstitial positions, depending on the nature of the dopant and the host structure. For selenate or selenite substitution, the specific coordination environment and the availability of suitable bonding partners (like oxygen or halogens) would determine the preferred sites. For instance, if a host lattice contains oxyanions, selenate or selenite might substitute for these, provided their ionic radii and charge are compatible researchgate.net.
Polymorphism and Phase Transformations in Lead Selenite Systems
Lead selenite (PbSeO₃) exhibits polymorphism, existing in different crystalline forms, and its systems can undergo phase transformations under varying conditions. These phenomena are crucial for understanding its material properties and potential applications.
Polymorphs of Lead Selenite (PbSeO₃)
Lead selenite is known to exist in at least two polymorphic forms: the α-form and the β-form. The natural mineral molybdomenite is identified as the β-form of lead selenite, while the α-form, designated as molybdomenite-P2₁/c, is its natural analogue geoscienceworld.orgmindat.orgresearchgate.net.
The α-polymorph (molybdomenite-P2₁/c) crystallizes in the monoclinic system with space group P2₁/c geoscienceworld.orgresearchgate.netresearchgate.net. Its unit cell is defined by the following parameters:
Lattice parameter a: 9.154(8) Å
Lattice parameter b: 8.071(6) Å
Lattice parameter c: 8.780(7) Å
Lattice angle β: 103.15(8)°
The calculated density for this form is approximately 7.034 g/cm³ geoscienceworld.orgresearchgate.net.
Phase Transformations and Composite Behavior
Phase transformations have been observed in lead selenite systems. An irreversible phase transformation from the α- to the β-form of PbSeO₃ occurs within a temperature range of 315 to 355 °C geoscienceworld.org.
Furthermore, composite materials formed from lead selenide (PbSe) and lead selenite (PbSeO₃) have demonstrated phase transitions. For instance, a PbSe + PbSeO₃ composite material exhibits a phase transition at approximately 363 K (around 90 °C), which is associated with changes in its dielectric properties and electrical resistance researchgate.netrcsi.scienceresearchgate.net. The process of oxidizing lead selenide (PbSe) in an oxygen atmosphere at temperatures between 500-550 °C leads to the formation of lead selenite scientific.net. In these composite systems, disorder within the structure can influence and "smear" the observed phase transitions rcsi.scienceresearchgate.net.
Electron Microscopy for Morphological and Elemental Compositional Analysis
Electron microscopy techniques are indispensable for visualizing the physical characteristics of materials at the micro- and nanoscale. They offer high-resolution imaging of surface topography and internal nanostructure, complemented by elemental analysis capabilities.
Scanning Electron Microscopy (SEM) for Surface Morphology
Scanning Electron Microscopy (SEM) utilizes a focused beam of electrons to scan the surface of a specimen, generating signals that reveal its surface morphology, texture, and topography mdpi.comazooptics.com. SEM is a non-destructive technique widely employed in materials science due to its high resolution, good depth of field, and relatively straightforward operation ste-mart.comcarleton.edu. The interaction of the electron beam with the sample's atoms produces various signals, primarily secondary electrons (SE) and backscattered electrons (BSE), which are detected to form an image mdpi.comazooptics.com. SEM analysis allows for the detailed examination of particle shapes, sizes, and surface features, which are crucial for understanding material properties and behavior. While specific SEM data for this compound were not detailed in the provided sources, studies on related lead-selenium compounds, such as lead selenide nanostructures, have demonstrated diverse morphologies including nanoboxes and microflowers, which are influenced by synthesis conditions researchgate.net.
Transmission Electron Microscopy (TEM) for Nanostructure Elucidation
Transmission Electron Microscopy (TEM) operates by transmitting a beam of electrons through an ultra-thin specimen. The interaction of these electrons with the sample provides high-resolution structural and chemical information, enabling the direct imaging of atomic structures and internal nanostructures mdpi.com. TEM is a powerful tool for characterizing the size, crystallinity, shape, and arrangement of nanoparticles and nanostructures mdpi.commdpi.com. Like SEM, TEM is used to elucidate the morphology of synthesized materials researchgate.netmdpi.com. For instance, TEM has been used to observe needle-like and rod-like morphologies in selenium-containing hydroxyapatites mdpi.com, and nanobox structures in lead selenide researchgate.net. Furthermore, TEM can provide selected area electron diffraction (SAED) patterns, which can indicate the single crystalline nature of materials researchgate.net.
Electron Probe Microanalysis (EPMA) and Energy-Dispersive X-ray Spectroscopy (EDS/EDX)
Electron Probe Microanalysis (EPMA) and Energy-Dispersive X-ray Spectroscopy (EDS/EDX) are complementary techniques used for elemental analysis and chemical characterization, typically performed in conjunction with SEM or TEM bruker.comnih.govufl.eduwikipedia.org. These methods rely on the principle that when a sample is bombarded with an electron beam, characteristic X-rays are emitted, unique to each element present bruker.comnih.govwikipedia.org. EDS/EDX quantifies these elements by analyzing the energy spectrum of the emitted X-rays bruker.comwikipedia.orgthermofisher.comthermofisher.com. EPMA often integrates both EDS and Wavelength-Dispersive Spectroscopy (WDS) for enhanced accuracy and resolution, capable of detecting elements from trace levels to major components ufl.edu. These techniques are vital for determining the elemental composition and distribution within a sample, often generating elemental maps that overlay chemical information onto morphological images obtained from microscopy carleton.edubruker.comufl.eduthermofisher.com. Studies on lead-selenium compounds, such as lead selenite, have utilized X-ray microanalysis (EPMA/EDS) to determine elemental compositions and investigate phase formation researchgate.net. For example, EDAX analysis has been employed to identify selenium absorption maxima in selenium nanoparticles biomedpharmajournal.org.
Table 1: Representative Elemental Composition (Hypothetical for this compound)
| Element | Characteristic X-ray Emission (keV) | Expected Role in this compound |
| Lead (Pb) | Lα: ~2.3, Kα: ~75-88 | Major constituent |
| Selenium (Se) | Kα: ~11.2, Lα: ~1.4 | Major constituent |
| Oxygen (O) | Kα: ~0.525 | Major constituent |
Note: Specific elemental composition data for this compound was not detailed in the provided snippets. This table illustrates the elements expected and their typical X-ray emission energies.
Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification and Crystallite Size Analysis
Powder X-ray Diffraction (PXRD) is a fundamental technique for characterizing the crystalline nature of solid materials, providing information on phase composition, crystal structure, and crystallite size creative-biostructure.commyscope.trainingmalvernpanalytical.comncl.ac.uk. The technique is based on Bragg's Law, where X-rays diffract from the regularly spaced planes of atoms within a crystal lattice, producing a unique diffraction pattern (diffractogram) for each crystalline phase creative-biostructure.com.
Crystalline Phase Identification: The diffraction pattern obtained from PXRD serves as a unique fingerprint for a specific crystalline phase. By comparing the measured peak positions and intensities with established reference databases, such as the International Centre for Diffraction Data (ICDD) or the Crystallography Open Database (COD), researchers can accurately identify the crystalline phases present in a sample creative-biostructure.commyscope.trainingmalvernpanalytical.comncl.ac.uk. Studies on lead-selenium compounds, such as lead selenite, have utilized PXRD to identify crystalline phases and determine structural parameters, reporting monoclinic crystal systems with specific lattice parameters rsc.orgacs.org. For example, lead selenite fluorosilicate, Pb₂(SeO₃)(SiF₆), was characterized as crystallizing in the monoclinic system with lattice parameters a = 13.8153(4) Å, b = 5.4470(2) Å, c = 9.6098(3) Å, and a unit cell volume (V) of 723.16(4) ų rsc.org.
Crystallite Size Analysis: The width of the diffraction peaks in a PXRD pattern is inversely proportional to the size of the crystallites. The Scherrer equation is commonly applied to estimate crystallite size from the full width at half maximum (FWHM) of these peaks creative-biostructure.com. For instance, characterization of sodium selenate (an analogous selenate compound) reported crystallite sizes in the range of 28.75 to 49.97 nm, with an average crystallite size of approximately 41.25 nm usc.eduresearchgate.net. Research on selenium nanoparticles also employs PXRD to confirm their crystalline structure nanomedicine-rj.comresearchgate.net.
Table 2: Crystallite Size Data for Analogous Selenate Compounds
| Compound | Technique | Crystallite Size Range (nm) | Average Crystallite Size (nm) | Reference |
| Sodium Selenate | PXRD | 28.75 – 49.97 | 41.25 | usc.eduresearchgate.net |
Note: Specific crystallite size data for this compound was not detailed in the provided snippets. The data above is from sodium selenate, an analogous compound.
Theoretical and Computational Chemistry Approaches to Lead Selenate Systems
Density Functional Theory (DFT) Simulations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of materials. It allows for the calculation of various properties, including electronic, structural, and energetic characteristics, by solving the Schrödinger equation for a system of interacting electrons.
Elucidation of Electronic Properties and Band Gaps
DFT is a widely adopted approach for calculating the electronic properties, such as band gaps, of semiconductor materials aps.orgresearchgate.netmdpi.comjournal-spqeo.org.uauantwerpen.benih.gov. Studies on related lead chalcogenides, including lead selenide (B1212193) (PbSe), have utilized DFT to investigate their narrow band gaps and electronic structures, often noting that standard DFT approximations like Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA) may underestimate these values, leading to the use of more advanced functionals aps.orgresearchgate.net. While DFT has been applied to a broad range of materials to determine their electronic properties and band gaps mdpi.comnih.govsci-hub.se, specific published DFT calculations detailing the electronic band structure or band gap of lead selenate (B1209512) (PbSeO₄) were not found in the provided search results. Therefore, a detailed computational analysis of lead selenate's intrinsic electronic properties using DFT remains an area for further investigation.
Modeling of Adsorption and Surface Complexation Phenomena
DFT and ab initio molecular dynamics (AIMD) simulations are extensively employed to model the adsorption and surface complexation of ions, including lead (Pb(II)) and selenate (SeO₄²⁻) or selenite (B80905) (SeO₃²⁻), onto mineral surfaces nih.govosti.govresearchgate.netresearchgate.netnih.govcore.ac.ukjh.eduusda.gov. These computational methods are crucial for understanding how these contaminants interact with environmental matrices.
Research focusing on the adsorption of Pb(II) and selenate/selenite onto iron oxides, such as goethite, has revealed complexation behaviors. DFT calculations have been instrumental in identifying various adsorption sites and coordination geometries. For instance, Pb(II) has been shown to coordinate with surface FeO or FeOH groups on goethite, often forming bidentate complexes with surface oxygen atoms nih.govosti.govcore.ac.uk. The interaction of selenate and selenite with mineral surfaces typically involves oxygen atoms from the oxyanions binding to surface metal sites nih.govcore.ac.ukusda.gov. Selenite, for example, has been modeled to form bidentate surface species, such as º(FeO)₂SeO, on goethite core.ac.uk. Selenate adsorption can occur through outer-sphere or inner-sphere complexes, with calculated Se-O bond distances in some adsorption complexes reported around 1.70 Å nih.govjh.edu.
Studies investigating the synergistic uptake of lead and selenate on mineral surfaces, such as barite, have also utilized computational simulations. These investigations suggest thermodynamically favorable co-incorporation mechanisms, involving lattice substitution and the formation of molecular clusters that locally match the substrate lattice dimensions acs.orgresearchgate.netosti.gov. Such simulations underscore the significance of ion-ion interactions at mineral-water interfaces in controlling the environmental fate and transport of contaminants acs.orgresearchgate.netosti.gov.
Investigation of Transition States and Reaction Pathways (e.g., Oxidation of PbSe)
DFT calculations are a powerful tool for elucidating reaction mechanisms and identifying transition states. While specific DFT studies detailing oxidation pathways for this compound (PbSeO₄) were not directly found in the provided search results, DFT has been applied to related selenium compounds. For example, research has explored oxidation pathways involving lead selenite (PbSeO₃) and lead selenide (PbSe), using DFT to understand transition states associated with oxygen atom diffusion and subsequent structural rearrangements researchgate.net. Other investigations have examined general selenium dioxide (SeO₂) mediated oxidation reactions of organic molecules, employing DFT to analyze reaction mechanisms, including ene reactions and nih.govdrugfuture.com-sigmatropic rearrangements psu.edumdpi.com. These studies demonstrate the utility of DFT in mapping complex reaction landscapes involving selenium chemistry.
Analysis of Structural Stability and Energetics of Doping
DFT is a well-established method for analyzing the structural stability and the energetics of doping in various materials. Studies on lead chalcogenides (PbS, PbSe, PbTe) have employed DFT to compute structural properties, including lattice constants and bulk moduli, comparing these theoretical results with experimental data aps.orgresearchgate.net. Although specific DFT investigations into the doping of this compound (PbSeO₄) or its structural stability under different conditions were not explicitly detailed in the provided snippets, DFT has been widely applied to study doping effects in other materials. For instance, research on tin dioxide (SnO₂) has utilized DFT to determine the energetic favorability of various substitutional dopant sites for elements like sulfur and selenium, calculating formation energies to predict preferred doping locations mdpi.com. Similarly, DFT has been used to examine the influence of doping on the electronic and magnetic properties of different 2D materials and nanostructures scirp.orgresearchgate.netnih.govresearchgate.net.
Quantum Chemical Analysis of Interatomic Interactions (e.g., Se-Cl)
Quantum chemical analyses, frequently conducted using DFT, are essential for understanding the nature of interatomic interactions within chemical compounds and their complexes. Studies on various selenate and selenite compounds have provided insights into these interactions. For example, DFT calculations have been performed to analyze intermolecular interactions in double selenate hydrates, detailing bond lengths and angles within the selenate anion (SeO₄²⁻) and characterizing interactions with surrounding cations and water molecules uctm.edu. Specific interactions, such as Se-O bonds, and their lengths have been quantified in these studies uctm.edu. Research on selenite chlorides has also utilized theoretical methods to examine Se-Cl interactions, characterizing them through parameters like electron density at bond critical points mdpi.com. While the prompt mentions Se-Cl interactions, studies directly involving this compound and chlorine were not prominent in the provided snippets; however, the general methodology of using DFT to analyze Se-O and other bonds within selenate structures is well-established nih.govuctm.edu.
Molecular Dynamics (MD) and Classical Computational Simulations
Molecular Dynamics (MD) and classical computational simulations serve as complementary tools to DFT, offering insights into the dynamic behavior of systems, particularly at interfaces and over extended timescales. These methods are frequently applied to model adsorption and surface complexation phenomena, especially within environmental contexts nih.govosti.govresearchgate.net.
Modeling of Adsorption and Surface Complexation Phenomena
Ab initio molecular dynamics (AIMD), which incorporates quantum mechanical forces, has been utilized to investigate the coordination of ions such as Pb(II) and selenate/selenite on mineral surfaces, examining the motion and fluctuations of adsorbed species and their interactions with surrounding water molecules nih.govosti.govresearchgate.net. For instance, AIMD simulations have captured the dynamic behavior of Pb(II) cations on goethite surfaces, including their movement and adoption of different coordination configurations osti.gov. Classical molecular dynamics simulations, often employing established force fields, can also be applied to study the mobility of ions within aqueous solutions and mineral nanopores researchgate.net. These simulations are valuable for understanding the long-term behavior and transport dynamics of contaminants like selenate in environmental systems. The development of classical force fields specifically for oxyanions such as selenate is a foundational step for conducting such simulations researchgate.netresearchgate.net.
Compound List
this compound
Modeling of Ion Incorporation and Monolayer Growth at Mineral Interfaces
Computational simulations have been employed to investigate the intricate processes by which lead (Pb²⁺) and selenate (SeO₄²⁻) ions interact with and integrate into mineral structures at interfaces. Research focusing on the barite (001) surface, a sparingly soluble mineral, has revealed a synergistic enhancement of lead and selenate uptake. Computational simulations, likely employing methods such as Density Functional Theory (DFT) or molecular dynamics, have demonstrated that the co-incorporation of lead and selenate is thermodynamically favorable nih.gov. This process involves the simultaneous substitution of lead ions for barium ions and selenate ions for sulfate (B86663) ions within the neighboring sites of the barite lattice nih.gov. These substitutions lead to the formation of molecular clusters that conform to the dimensional characteristics of the substrate's net lattice nih.gov.
Two primary sorption mechanisms have been identified: lattice incorporation, which predominates at lower surface coverages, and two-dimensional monolayer growth, which becomes dominant at higher coverages nih.gov. A significant finding from these simulations is the observation of a systematic increase in sorption affinity as the coverage of co-sorbed ions increases. This behavior deviates from the assumptions often made in classical surface complexation models (SCMs), which typically posit invariant binding constants for individual adsorption processes nih.gov. The use of DFT has also been noted in studies of related lead-containing molecular systems, suggesting its broader applicability in characterizing lead-based compounds researchgate.net.
Application of Surface Complexation Models (SCMs) in Predicting Adsorption
Surface Complexation Models (SCMs) are widely utilized to describe and predict the adsorption of heavy metals onto mineral surfaces, providing a framework for understanding contaminant behavior in aqueous environments nih.gov. However, applying these models to sparingly soluble minerals presents unique challenges due to the dynamically evolving nature of their surfaces. The interpretation of adsorption processes becomes more complex when multiple ions compete for surface sites, as is the case with lead and selenate nih.gov.
As highlighted by studies on the barite (001) interface, classical SCMs may require refinement or alternative approaches. The observed trend of increasing sorption affinity with increasing co-sorbed ion coverage indicates that binding constants are not invariant, a fundamental assumption in many standard SCM formulations nih.gov. This suggests that models must account for surface structural changes, lateral interactions between adsorbed species, or the formation of surface precipitates and overlayers, which are characteristic of sparingly soluble mineral systems.
Despite these complexities, the availability of thermodynamic data for this compound is crucial for the development and parameterization of SCMs. Such data, including formation energies and entropies, are essential inputs for geochemical modeling codes that underpin SCM applications thermochimie-tdb.comthermochimie-tdb.comnrc.gov. While specific SCM parameters for this compound on various mineral interfaces are not detailed in the current literature snippets, the general principles of SCM application, coupled with computational insights into interface mechanisms, guide the development of more accurate predictive models for this compound behavior in environmental systems.
Compound Table:
| Compound Name | Chemical Formula |
| This compound | PbSeO₄ |
Data Tables:
Table 1: Thermodynamic Properties of this compound (PbSeO₄)
| Property | Value | Units | Source |
| Gibbs Free Energy of Formation () | -609.2 | kJ/mol | nrc.gov |
| Enthalpy of Formation () | -504.9 | kJ/mol | nrc.gov |
| Entropy () | 167.8 | J/mol·K | nrc.gov |
Note: Units for thermodynamic properties are inferred from typical data presentation conventions.
Environmental Geochemical Behavior and Remediation Mechanisms Involving Lead Selenate
Advanced Remediation Technologies Utilizing Lead-Selenium Chemistry
Biomineralization as a Sequestration Strategy for Lead and Selenium
Biomineralization, the process by which living organisms contribute to the formation of minerals, offers a potent biological route for sequestering lead and selenium. Microorganisms play a pivotal role in these processes, often by transforming soluble, mobile forms of these elements into insoluble, less bioavailable mineral precipitates. Research has demonstrated the capability of microbial communities, particularly those found in anaerobic environments, to facilitate the simultaneous removal of lead (Pb) and selenium (Se) through biomineralization pathways.
Studies utilizing anaerobic granular sludge have shown that microbial communities can reduce selenate (B1209512) (SeO₄²⁻) to elemental selenium (Se(0)) and selenide (B1212193) (Se²⁻). These reduced selenium species can then react with dissolved lead ions (Pb²⁺) to form lead selenide (PbSe), a highly insoluble compound nih.govresearchgate.net. In addition to direct precipitation as lead selenide, lead can also be immobilized through adsorption onto the surface of newly formed elemental selenium nanoparticles or as complexes with selenium nih.govresearchgate.net. For instance, in one study, anaerobic granular sludge achieved a 94% removal of lead (initial concentration 50 mg/L) in the absence of selenium. The presence of selenate reduced lead removal to 90%, and selenite (B80905) reduced it to 86%, primarily due to biosorption competition. However, the addition of lead to selenium-reducing microbial communities actually enhanced selenate removal efficiency from 85% to 90% nih.govresearchgate.net. X-ray photoelectron spectroscopy (XPS) and X-ray diffraction (XRD) analyses confirmed the immobilization of lead in the biomass in forms such as lead selenide (PbSe), lead oxide (PbO), and lead carbonate (PbCO₃) nih.govresearchgate.net.
Furthermore, the concept of "forced biomineralization" highlights the biologically mediated sequestration of dissolved metals and metalloids into minerals, particularly under conditions of high metal ion concentrations where organisms evolve protective biomineralized structures for survival mdpi.com. Microbial processes can also lead to the formation of lead carbonates through microbially induced carbonate precipitation (MICP), effectively immobilizing lead in soil remediation mdpi.com.
Table 1: Biomineralization of Lead and Selenium by Anaerobic Granular Sludge
| Process/Condition | Lead Removal Efficiency (%) | Selenium Removal Efficiency (%) | Immobilized Lead Species | Reference(s) |
| Baseline (Pb(II) only) | 94 | N/A | PbO, PbCO₃ | nih.govresearchgate.net |
| Pb(II) + Selenate | 90 | 90 | PbSe, PbO, PbCO₃ | nih.govresearchgate.net |
| Pb(II) + Selenite | 86 | Not specified | PbSe, PbO, PbCO₃ | nih.govresearchgate.net |
| Selenate reduction (without Pb) | N/A | 85 | N/A | nih.govresearchgate.net |
| Selenate reduction (with Pb(II)) | N/A | 90 | N/A | nih.govresearchgate.net |
Co-precipitation of Selenate with Other Mineral Phases (e.g., Barite)
Co-precipitation offers a robust physicochemical method for sequestering contaminants by incorporating them into the crystal lattice or onto the surface of a precipitating mineral. Barite (barium sulfate (B86663), BaSO₄), a mineral with low solubility and high stability, has emerged as a significant substrate for the co-precipitation and sequestration of selenate (SeO₄²⁻) researchgate.netnih.govresearchgate.net. This process is particularly relevant for treating selenium-contaminated waters, such as those from mining and metallurgical operations researchgate.netnih.govresearchgate.net.
Research has demonstrated that selenate can be efficiently removed from aqueous solutions through co-precipitation with barite, with removal efficiencies frequently exceeding 99% researchgate.netnih.govresearchgate.net. The mechanism involves the incorporation of selenate ions into the barite structure, where they substitute for sulfate ions (SO₄²⁻) and bond with barium ions (Ba²⁺) researchgate.netnih.govresearchgate.netacs.org. X-ray absorption spectroscopy (XAS) analyses have indicated that the selenate tetrahedron (SeO₄²⁻) integrates into the barite lattice through bidentate mononuclear and bidentate binuclear complexes with Ba²⁺ researchgate.netnih.gov.
The presence of lead ions can further enhance the uptake and sequestration of selenate by barite. Studies have shown a synergistic effect, where both lead and selenate exhibit enhanced uptake at the barite (001) surface osti.govmorressier.comnih.govdigitellinc.comresearchgate.net. This enhanced sorption occurs through mechanisms such as lattice incorporation and two-dimensional monolayer growth. Computational simulations suggest that the co-incorporation of lead and selenate is thermodynamically favorable, occurring via the simultaneous substitution of lead for barium and selenate for sulfate in adjacent sites, forming stable molecular clusters that align with the substrate lattice dimensions osti.govnih.gov. While selenate sorption on barite is minimal in the absence of lead, it is substantially increased in its presence, indicating a cooperative sorption behavior morressier.com.
Variations in precipitation conditions can influence the extent of selenate incorporation. In homogeneous precipitation, approximately 10% of sulfate sites in barite can be substituted by selenate oxyanions, a figure notably higher than thermodynamic predictions (<0.3%). This increased substitution is attributed to adsorption-induced entrapment during crystal growth acs.orgresearchgate.net. Furthermore, heterogeneous precipitation, particularly when utilizing organic films (e.g., thiol- and carboxylic-based), can significantly boost selenate sequestration with barite, achieving up to 41–92% incorporation acs.org.
Table 2: Selenate Co-precipitation with Barite
| Co-precipitation Condition / Enhancement | Selenate Removal Efficiency (%) | Primary Mechanism of Sequestration | Effect of Lead Presence | Reference(s) |
| Homogeneous precipitation | >99% (general) | Substitution of SO₄²⁻ by SeO₄²⁻, bonding to Ba²⁺ | Enhances uptake | researchgate.netnih.govresearchgate.net |
| Homogeneous precipitation | ~10% sulfate substitution | Adsorption-induced entrapment during crystal growth | Not specified | acs.orgresearchgate.net |
| Heterogeneous precipitation (organic films) | 41–92% | Enhanced sequestration via kinetically driven nucleation rates of selenate-rich barite | Not specified | acs.org |
| Barite (001) surface (with Lead) | Not quantified | Synergistic uptake, lattice incorporation, two-dimensional monolayer growth, co-incorporation | Substantially enhanced | osti.govmorressier.comnih.govdigitellinc.comresearchgate.net |
Advanced Materials Research and Functional Properties of Lead Selenate Based Systems
Development of Lead Selenide-Lead Selenite (B80905) Composite Materials
The synthesis of a two-phase composite material, (1-x)PbSe·xPbSeO3, has been developed through the oxidation of lead selenide (B1212193) (PbSe). scientific.net This process can be applied to PbSe in various forms, including powder, film, or compact material, by exposing it to oxygen at temperatures ranging from 500-550 °C for 0.5 to 4 hours. researchgate.net This method allows for the creation of crystalline powders with a controlled ratio of PbSe and lead selenite (PbSeO3) phases within individual grains. scientific.net In these composites, the semiconductor particles of PbSe are encapsulated by a "shell" of the dielectric PbSeO3 phase. scientific.net
Studies on the electrical properties of lead selenide-lead selenite composites have revealed interesting phase transition phenomena. The temperature dependences of both AC and DC resistances indicate that the PbSe + PbSeO3 composite undergoes a phase transition at a temperature of approximately 363 K. researchgate.net This suggests potential ferroelectric properties within these disordered crystal structures. The permittivities of the constituent phases have been determined, with the PbSe phase showing high-frequency (εhf) values between 20–45 and low-frequency (εlf) values ranging from 200–280, which are consistent with existing literature. researchgate.net
A key development in this area is the ability to form nanocrystalline structures of lead selenide embedded within a dielectric matrix of lead selenite. researchgate.netresearchgate.net This is achieved during an intermediate stage of synthesizing lead selenite from a lead selenide precursor using a solid-phase method in an oxygen atmosphere. researchgate.net The process is conducted at temperatures significantly lower than the melting point of the materials. researchgate.net This technique demonstrates the feasibility of creating nanometer-sized grains of lead selenide within the insulating lead selenite matrix, opening possibilities for novel electronic and optical materials. scientific.netresearchgate.net The synthesis involves heat-treating a lead selenide batch under a dynamic vacuum to produce the initial samples. researchgate.net
Optoelectronic Applications and Spectroscopic Properties of Doped Lead Boro Selenate (B1209512) Glass
A novel series of glasses with the composition 39PbO—(60–x)B2O3–xSeO2, doped with 1.0 Nd2O3 (where x is between 10 and 50), has been synthesized and characterized for its potential in optoelectronic applications, specifically for near-infrared laser emission at 1.06 μm. researchgate.net
Spectroscopic analysis, including infrared (IR), Raman, and X-ray photoelectron spectroscopy (XPS), reveals that the glass network is composed of selenite ([SeO3]²⁻) and selenate ([SeO4]²⁻) groups, in addition to BO3 and BO4 units. researchgate.net The selenite groups primarily act as modifiers within the glass structure. researchgate.net As the concentration of selenium dioxide (SeO2) increases, the prevalence of selenite groups becomes more dominant. researchgate.net
Properties of Nd-Doped Lead Boro Selenate Glass
| Property | Observation |
|---|---|
| Structural Components | [SeO3]²⁻ (modifier), [SeO4]²⁻, BO3, BO4 units. researchgate.net |
| Effect of SeO2 Content | Increased SeO2 leads to a higher concentration of selenite groups. researchgate.net |
| Optical Properties | An increase in SeO2 content leads to an increase in the refractive index. researchgate.net |
| Physical Parameters | A decrease in the band gap is observed with increasing NBOs (non-bridging oxygens). researchgate.net |
| Ionic Character | Confirmed by electronic polarizability, optical basicity, and electronegativity parameters. researchgate.net |
| Application | Potential for efficient near-infrared 1.06 μm laser emission. researchgate.net |
Research on Photoresistive Structures based on Lead Selenide/Selenite Composites
Technological advancements have been made in the formation of photoresistive structures using composites of lead selenide and lead selenite. researchgate.netinnoscience.ru These structures are created through the oxidation of n-type polycrystalline PbSe films. innoscience.ru A proposed model suggests that during oxidation in dry air, each crystal of the n-PbSe film forms a continuous shell on the surface of p-type PbSeO3, creating a photosensitive heterojunction. researchgate.net
These photoresistive structures exhibit significant photoelectric sensitivity, particularly in the ultraviolet (UV) region of the spectrum. researchgate.net Studies using a range of light-emitting diodes have demonstrated that the maximum sensitivity of these samples occurs in the wavelength range of 315-430 nm. researchgate.netresearchgate.net This high UV sensitivity makes them promising candidates for various photodetector applications in industrial and environmental fields. researchgate.net
Photoelectric Sensitivity of PbSe/PbSeO3 Composites
| Spectral Region | Sensitivity Level | Wavelength Range |
|---|---|---|
| Ultraviolet (UV) | Maximum | 315-430 nm researchgate.netresearchgate.net |
Future Research Directions and Emerging Paradigms
Integrated Experimental and Computational Methodologies for Predictive Material Design
The future of materials science increasingly relies on the synergy between theoretical predictions and experimental validation. For lead selenate (B1209512), this translates to leveraging advanced computational techniques to guide material discovery and optimization.
Materials Informatics and Machine Learning: The integration of materials informatics, including artificial intelligence (AI) and machine learning (ML), offers a powerful paradigm for accelerating the research and development cycle of new materials idtechex.comglobenewswire.comresearchgate.net. By analyzing vast datasets generated from theoretical calculations and experimental characterizations, ML models can predict material properties and performance with high accuracy researchgate.netaps.org. This approach can significantly reduce the number of experiments needed, thereby lowering costs and development timelines idtechex.comglobenewswire.com. For lead selenate, future research could involve developing predictive models for its phase behavior, electronic properties, and reactivity based on its composition and synthesis conditions nih.gov.
High-Throughput Computation and Simulation: Advances in computational power and algorithms enable high-throughput calculations, such as Density Functional Theory (DFT) and molecular dynamics (MD), to explore a wide range of material properties and structures european-mrs.commpie.de. These methods can predict the behavior of this compound under various conditions, aiding in the inverse design of materials with specific desired properties aps.org. For instance, computational simulations have already provided insights into the favorable co-incorporation of lead and selenate ions at mineral interfaces, highlighting the importance of ion-ion interactions nih.govresearchgate.netosti.gov. Future work could expand these simulations to predict novel structural forms or properties of this compound.
Hybrid Approaches: A hybrid approach combining physical experiments with simulations is crucial for ensuring accuracy and increasing the volume of data for training ML models idtechex.com. This involves using experimental data to validate computational predictions and using computational insights to guide experimental design. For this compound, this could mean using experimental synthesis data to train predictive models that then suggest optimal synthesis parameters for desired nanostructures or properties.
Novel Synthesis Routes for Controlled Nanostructure and Morphology
The precise control over the size, shape, and crystalline structure of this compound at the nanoscale is critical for tailoring its properties for specific applications. Research is moving towards developing more sophisticated and efficient synthesis methods.
Solution-Based Synthesis Methods: Techniques like Solution-Liquid-Solid (SLS) growth, solvothermal methods, and sonochemical synthesis have demonstrated success in producing lead selenide (B1212193) nanostructures with controlled morphology lanl.govuri.eduresearchgate.net. While these studies often focus on lead selenide (PbSe), the principles can be extended to this compound. Future research could explore adapting these methods for this compound, focusing on parameters that influence crystal growth, particle size, and surface morphology. For example, controlling precursor ratios, reaction temperatures, solvents, and the presence of capping agents can dictate the final nanostructure nih.govresearchgate.net.
Template-Assisted and Directed Synthesis: The use of templates or directed assembly methods can provide a high degree of control over nanostructure formation. Research into novel synthesis routes, such as those employing flux methods with molten salts, has shown promise in creating previously inaccessible crystalline structures at lower temperatures anl.gov. Investigating such low-temperature synthesis routes for this compound could lead to the discovery of new phases with unique electronic and optical properties.
Green Synthesis Approaches: While less explored for this compound specifically, the broader field of nanomaterial synthesis is increasingly looking towards environmentally friendly methods, such as using plant extracts or biological agents tandfonline.commdpi.comsapientia.ro. Future research could investigate the feasibility of green synthesis routes for this compound, aiming for reduced environmental impact and potentially novel morphologies.
Deeper Understanding of Ion-Ion Interactions at Complex Environmental Interfaces
Understanding how lead and selenate ions interact within complex environmental matrices is vital for predicting their fate, transport, and bioavailability. This area requires a more detailed examination of interfacial chemistry.
Surface Complexation and Interfacial Phenomena: Research has shown that the interactions of lead and selenate ions at mineral-water interfaces, such as with barite, are complex and involve synergistic effects nih.govresearchgate.netosti.govacs.org. Computational simulations, including DFT, have revealed thermodynamically favorable co-incorporation mechanisms where lead and selenate substitute for lattice ions, forming molecular clusters nih.govresearchgate.netosti.gov. Future research should aim to elucidate these ion-ion interactions on a wider range of environmentally relevant mineral surfaces and under varying pH and ionic strength conditions. This includes understanding how co-sorbed ions influence sorption affinities, which deviates from classical surface complexation models nih.govresearchgate.netosti.govacs.org.
Speciation and Transformation Pathways: Selenium speciation (e.g., selenate vs. selenite) significantly impacts its mobility, toxicity, and biological uptake nih.govresearchgate.netmdpi.comnih.gov. While much research focuses on selenium speciation in general, specific studies on this compound interactions within environmental contexts are needed. Future work should focus on the transformation pathways of this compound in soils, sediments, and water bodies, including its potential for precipitation, dissolution, and interaction with organic matter and other inorganic species researchgate.netmdpi.com. Understanding the competitive adsorption between selenate and other anions like sulfate (B86663) is also an area of active investigation mdpi.comwur.nl.
Environmental Transport and Fate Modeling: Developing more accurate models for predicting the transport and fate of this compound in the environment requires a deeper understanding of the underlying chemical and physical processes. This includes improving models that account for ion-ion interactions, surface complexation, and the influence of environmental factors like pH, temperature, and the presence of other ions nih.govosti.govacs.orgresearchgate.netresearchgate.net. Future research should focus on integrating these detailed interfacial studies into larger-scale environmental models to better predict contaminant behavior and inform remediation strategies.
Q & A
Q. How can the crystallographic properties of lead selenate be characterized experimentally?
To determine crystallite size, lattice strain, and phase purity, use X-ray diffraction (XRD) with the Scherrer equation (), where the full-width half maximum (FWHM) of diffraction peaks is critical. Average crystallite sizes for similar selenate compounds range from 28.75–49.97 nm, with lattice strain affecting results . For reproducibility, ensure consistent sample preparation and calibration.
Q. What methods are suitable for analyzing particle size distribution (PSD) in this compound powders?
Perform PSD analysis using laser diffraction or dynamic light scattering. Report d10, d50, and d90 values (e.g., 3.93 µm, 14.44 µm, 40.65 µm for sodium selenate) and calculate span values to assess dispersion. Repeat measurements six times to minimize error, and correlate surface area (e.g., 0.676 m²/g) with dissolution kinetics .
Q. How can thermal stability and decomposition pathways of this compound be evaluated?
Use differential scanning calorimetry (DSC) to identify decomposition temperatures, latent heat of fusion, and phase transitions. Compare thermograms with reference materials to distinguish between hydrated and anhydrous forms. Ensure inert atmosphere conditions to avoid oxidation artifacts .
Advanced Research Questions
Q. How do competing anions (e.g., sulfate) influence selenate mobility in aqueous systems?
Design competition experiments using radiotracers (e.g., ⁷⁵Se) to quantify selenate uptake in the presence of sulfate. For instance, increasing sulfate concentrations (0–100 mM) can reduce selenate bioaccumulation in periphyton by 30–60% due to shared transporter competition . Validate with ion chromatography and kinetic modeling.
Q. What microbial pathways drive selenate reduction to elemental selenium (Se⁰)?
Anaerobic bioreactors with Citrobacter freundii or Herbaspirillum spp. can reduce selenate via enzymes like selenate reductase (encoded by ynfE). Monitor reduction kinetics using cytoplasmic protein assays (e.g., colorimetric detection of red Se⁰) and confirm pathways via genomic analysis of ynfEGHdmsD operons . Compare intracellular vs. extracellular reduction efficiency (e.g., 24h vs. 34h for Se⁰ formation) .
Q. What abiotic mechanisms reduce selenate in subsurface environments?
Investigate sulfate green rust (GRSO₄), a Fe(II)-Fe(III) hydroxide, which reduces selenate to Se⁰ with isotopic fractionation (δ⁸⁰/⁷⁶Se = +7.36‰). Use batch experiments under anoxic conditions and analyze isotope ratios via MC-ICP-MS to track reduction extent .
Q. How do metal-organic frameworks (MOFs) enhance selenate adsorption from water?
Test zirconium-based MOFs (e.g., NU-1000) for selenate adsorption capacity (up to 833.3 mg/g) under varying pH and ionic strengths. Characterize binding mechanisms using FT-IR and XANES to confirm ligand exchange or redox reactions. Compare with thiourea-formaldehyde resins, which achieve 526.3 mg/g selenate adsorption via reduction to Se⁰ in acidic conditions (3–5M HCl) .
Q. How can isotopic techniques resolve selenate reduction kinetics in complex matrices?
Combine ⁷⁵Se radiotracers with geochemical modeling to quantify reduction rates in bentonite or groundwater systems. Use multi-collector ICP-MS to measure δ⁸²/⁷⁶Se shifts during biotic/abiotic processes, ensuring statistical rigor through triplicate experiments .
Methodological Notes
- Experimental Design : For environmental studies, include controls for redox potential, pH, and competing ions. Use Langmuir isotherms to model adsorption data .
- Data Contradictions : Discrepancies in selenate metabolization rates (e.g., 97% in plant stems vs. lower rates in roots) may arise from developmental stages or enzymatic activity differences; validate with tissue-specific isotope tracing .
- Ethical Compliance : For microbial studies, adhere to biosafety protocols for selenium-laden waste disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
